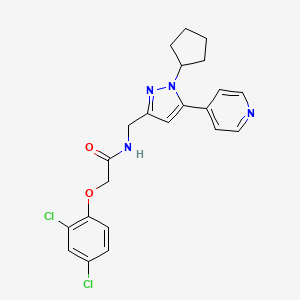
1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorobenzyl group, which is a benzyl group with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a phenyl group and a fluorobenzyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyl group. The pyrazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a fluorine atom could influence its polarity and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of pyrazole derivatives, including compounds with structural similarities to 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. For instance, pyrazole compounds have been prepared by condensing chalcones with hydrazine hydrate, leading to the characterization of their crystal structures. This process is crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Loh et al., 2013). Additionally, the infrared spectrum, structural, and optical properties, along with molecular docking studies, have been conducted on similar pyrazole derivatives, offering insights into their potential inhibitory activities and nonlinear optics applications (Mary et al., 2015).
Biological Activities
Several studies have explored the antimicrobial and biological activities of pyrazole derivatives. Novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, exhibited antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential for these compounds to serve as the basis for new antimicrobial agents (Hamed et al., 2020). Moreover, the synthesis of new pyrazole derivatives and their evaluation for antimicrobial activities highlight the versatility of these compounds in developing treatments for microbial infections (Al-Ghamdi, 2019).
Nonlinear Optical Properties and Sensing Applications
The synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophores has been reported, demonstrating the potential of these compounds in sensing applications and nonlinear optics. Their fluorescence properties in solution and solid states, along with their behavior as weak bases, indicate their usefulness in detecting strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMEQAOLLNPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

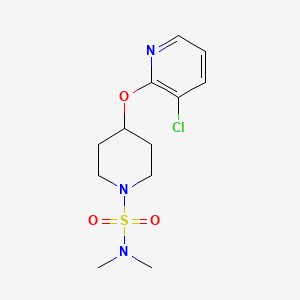
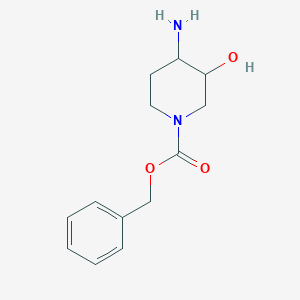
![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
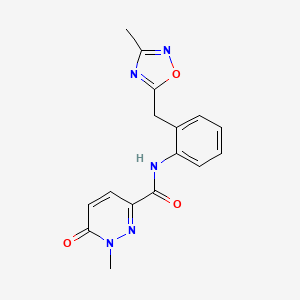
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)

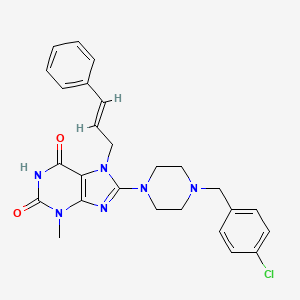

![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)


